trans-Caftaric acid, also known simply as caftaric acid, is a non-flavonoid phenolic compound predominantly found in grapes (Vitis vinifera). It plays a significant role in the coloration of white wines and is a product of the esterification of caffeic acid and tartaric acid. As a member of the class of compounds known as hydroxycinnamic acids, trans-caftaric acid is integral to understanding the chemistry of wine production and its subsequent effects on wine quality and stability.
trans-Caftaric acid is primarily sourced from grape juice and is present in all grape varieties. It is particularly abundant in raisins and can also be found in other plants such as common chicory (Cichorium intybus) and Eastern purple coneflower (Echinacea purpurea). Its presence in grape juice influences the oxidative processes during wine fermentation, impacting both flavor and color development.
The synthesis of trans-caftaric acid can occur naturally through enzymatic processes during grape maturation. In laboratory settings, it can be synthesized through the esterification of caffeic acid with tartaric acid under controlled conditions.
trans-Caftaric acid has a complex molecular structure that includes aromatic rings and hydroxyl groups. Its structural representation includes:
trans-Caftaric acid undergoes various chemical reactions, particularly oxidation and hydrolysis, which are crucial during wine production:
The mechanism by which trans-caftaric acid influences wine quality involves its role in oxidative reactions:
Research indicates that higher levels of trans-caftaric acid correlate with lower oxidative browning in wines, suggesting its protective role during fermentation.
Relevant analyses have shown that trans-caftaric acid retains significant bioavailability when ingested, evidenced by its detection in plasma following consumption.
trans-Caftaric acid has several scientific uses:
trans-Caftaric acid (trans-O-caffeoyltartaric acid) is synthesized in grapevines (Vitis vinifera) through an esterification reaction between caffeic acid and tartaric acid. This process is catalyzed by hydroxycinnamoyl transferase (HCT), an enzyme that activates caffeic acid via coenzyme A thioester formation before conjugating it to the hydroxyl group of tartaric acid [2] [3]. The reaction occurs primarily in the pulp of grape berries, where both precursors are abundant. Tartaric acid, the dominant organic acid in grapes, provides the backbone for esterification, while caffeic acid is derived from the shikimate pathway via phenylalanine [3].
Caftaric acid accumulation peaks during early berry development (BBCH stages 75–79), correlating with maximal hydroxycinnamate concentrations prior to véraison (ripening onset). As berries mature, dilution effects and metabolic diversion into other phenolic pathways reduce caftaric acid concentrations [3]. Genetic factors significantly influence biosynthesis efficiency:
Table 1: Caftaric Acid Concentration in Grape Varieties During Early Development (BBCH Stage 75) [3]
| Variety | Caftaric Acid (mg/L) | Tartaric Acid (g/L) |
|---|---|---|
| Chardonnay | 412.1 ± 12.2 | 28.2 ± 0.4 |
| Cabernet Sauvignon | 387.6 ± 10.8 | 27.9 ± 0.6 |
| Sangiovese | 368.2 ± 11.5 | 26.7 ± 0.3 |
| Merlot | 320.4 ± 9.7 | 25.8 ± 0.5 |
Agronomic practices also modulate biosynthesis. Cluster thinning increases caftaric acid concentration in remaining berries by reducing sink competition, while abiotic stressors like UV exposure upregulate phenylpropanoid pathway enzymes [9]. In unripe grapes (verjuice), caftaric acid comprises >40% of total hydroxycinnamates, making them an industrial source for purification [3].
Polyphenol oxidase (PPO) catalyzes the oxidation of trans-caftaric acid to its electrophilic o-quinone form, initiating complex reactions that impact wine stability and plant defense. In grape tissues, PPO-mediated oxidation occurs during crushing, as compartmentalization breaks down and enzymes contact phenolic substrates [2] [6]. The o-quinone intermediate (λmax 420 nm) is highly reactive and undergoes three primary fates:
Non-enzymatic oxidation also occurs in wine via Fenton reactions (Fe2+/H2O2), yielding dihydroxybenzaldehyde—a precursor for ethyl-linked flavanol polymers [6]. Crucially, quinone formation modulates caftaric acid’s bioactivity:
Table 2: Oxidation Pathways of trans-Caftaric Acid in Wine-Like Media (pH 3.6) [6]
| Pathway | Primary Product | Conditions | Color Impact |
|---|---|---|---|
| Enzymatic (PPO) | o-Quinone | Oxygen, endogenous PPO | Transient yellow |
| Glutathione adduction | 2-S-Glutathionylcaftaric acid | GSH present | Colorless |
| Fenton reaction | Dihydroxybenzaldehyde | Fe2+ >1.5 mg/L, H2O2 | Red-brown pigments |
In plant defense, PPO-generated quinones act as protein electrophiles, inhibiting pathogen proteases. Yeast-derived biostimulants (e.g., Cerevisane®) further induce caftaric acid accumulation in leaves, enhancing resistance to Plasmopara viticola [9].
Upon oral ingestion, trans-caftaric acid undergoes extensive biotransformation by gut microbiota. Esterase-producing bacteria hydrolyze the tartaryl-caffeate bond, releasing caffeic acid and tartaric acid. Key hydrolytic taxa include:
Table 3: Microbial Biotransformation Products of trans-Caftaric Acid [7] [8]
| Compound | Producing Microbes | Bioactivity |
|---|---|---|
| Caffeic acid | Bifidobacterium, Lactobacillus | Nrf2 activation, antioxidant response |
| Dihydrocaffeic acid | Eubacterium ramulus | Anti-inflammatory, PPARγ modulation |
| m-Coumaric acid | Clostridium, E. ramulus | AHR ligand, barrier function enhancement |
Caffeic acid liberated from caftaric acid is absorbed in the small intestine or further metabolized colonicly. In rats, intact trans-caftaric acid appears in plasma alongside O-methylated derivatives like trans-fertaric acid [2]. Microbial metabolites activate nuclear receptors (PPARγ, AHR) and redox-sensitive transcription factors (Nrf2), enhancing glucose uptake and antioxidant gene expression (e.g., heme oxygenase-1) [7]. This explains caftaric acid’s indirect antidiabetic effects via α-amylase inhibition—hydrolyzed caffeic acid binds to catalytic sites more efficiently than the parent ester [1].
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